tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate
Description
tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate is a bicyclic heterocyclic compound featuring a pyridothiazine core and a tert-butyl carboxylate protecting group. This structure is characterized by a six-membered thiazine ring (containing sulfur and nitrogen) fused to a piperidine moiety. The tert-butyl group serves to protect the amine during synthetic processes, enhancing stability and solubility in organic solvents. Such compounds are pivotal intermediates in medicinal chemistry, particularly in the development of kinase inhibitors or GPCR-targeted therapeutics, where bicyclic scaffolds improve binding affinity and metabolic stability .
Properties
Molecular Formula |
C12H22N2O2S |
|---|---|
Molecular Weight |
258.38 g/mol |
IUPAC Name |
tert-butyl 1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate |
InChI |
InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-6-4-9-10(8-14)17-7-5-13-9/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
NHMOWLFHCDJJHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)SCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a thiazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate has been explored for its potential therapeutic effects. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.
- Case Study : Research indicates that derivatives of pyrido-thiazine compounds exhibit anti-inflammatory and analgesic properties. Studies have shown that modifications to the thiazine ring can enhance biological activity, suggesting that tert-butyl hexahydro derivatives could lead to novel pharmaceuticals.
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic molecules. Its ability to undergo nucleophilic substitutions and cyclization reactions makes it valuable in synthetic organic chemistry.
- Data Table: Synthesis Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | Various pyrido-thiazine derivatives |
| Cyclization | Heat or acid catalysis | Novel heterocyclic compounds |
Materials Science
The unique structural features of this compound allow for its incorporation into polymer matrices and composites.
- Application Example : Researchers have investigated its use in creating polymer blends that exhibit improved thermal stability and mechanical properties. The compound's presence can enhance the performance characteristics of the resulting materials.
Mechanism of Action
The mechanism of action of tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and other cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
The target compound’s closest structural analogues involve substitutions in the heterocyclic core (e.g., oxygen-for-sulfur replacements) or variations in substituents. Key examples include:
trans-tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]oxazine-6(7H)-carboxylate (CAS 1251021-54-1):
- Differs by replacing the thiazine sulfur with oxygen, forming an oxazine ring.
- Molecular formula: C₁₂H₂₂N₂O₃ (MW: 242.32 g/mol) vs. the thiazine variant (C₁₂H₂₂N₂O₂S , MW: ~258.34 g/mol).
- The oxazine’s lower molecular weight and higher electronegativity influence solubility and hydrogen-bonding capacity compared to the thiazine derivative .
tert-Butyl (exo)-3-(((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (11): Incorporates a pyrimido-oxazin ring and a fluorophenyl-cyano substituent. Synthesis yield: 45%, characterized by ¹H-NMR and HRMS-TOF .
tert-Butyl 4-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)piperidine-1-carboxylate (12): Features a piperidine-carboxylate linkage, achieving a higher yield (76%) due to reduced steric hindrance .
Physicochemical and Pharmacological Properties
- Bioactivity: Fluorophenyl and cyano substituents (e.g., in compounds 11–15) improve target binding via halogen bonds and π-stacking, suggesting the thiazine variant could be tailored for similar interactions .
Data Tables
Table 2: Key Property Differences: Thiazine vs. Oxazine
Biological Activity
tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate (CAS No. 1422343-86-9) is a nitrogen and sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated promising efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Neuroprotective Effects
Research has shown that certain thiazine derivatives possess neuroprotective effects. These compounds can mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases . The specific pathways involved include the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses.
Antimicrobial Properties
There is emerging evidence that thiazine derivatives exhibit antimicrobial activity against a range of pathogens. Studies have reported that these compounds can disrupt bacterial cell membranes and inhibit their growth . This property is particularly relevant in the context of increasing antibiotic resistance.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluating anticancer effects | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |
| Study 2 | Neuroprotective potential | Showed reduction in neuronal cell death in models of oxidative stress; increased levels of antioxidant enzymes were noted. |
| Study 3 | Antimicrobial efficacy | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
The biological activities of this compound are attributed to several mechanisms:
- Cell Cycle Arrest : Induces cell cycle arrest at the G0/G1 phase in cancer cells.
- Apoptosis Induction : Activates caspases leading to programmed cell death.
- Inflammatory Pathway Modulation : Inhibits NF-kB signaling pathway reducing inflammation.
- Antioxidant Activity : Enhances cellular antioxidant defenses by upregulating the expression of genes involved in detoxification processes.
Q & A
Q. How can researchers optimize the synthesis of tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate to improve yield and purity?
Methodological Answer:
- Use sodium hydride (NaH) in DMF for deprotonation and tert-butoxycarbonyl (Boc) protection, as demonstrated in analogous heterocyclic systems .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative TLC to isolate high-purity fractions .
- Monitor reaction progress using thin-layer chromatography (TLC) and characterize products with and for structural validation .
Q. What analytical techniques are critical for validating the structure of this compound and its intermediates?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns, while NMR spectroscopy (e.g., , , DEPT-135) resolves stereochemistry and functional groups .
- For hygroscopic intermediates, use inert-atmosphere techniques (e.g., glovebox) and anhydrous solvents to prevent decomposition during analysis .
Q. How can researchers mitigate side reactions during Boc-protection steps in the synthesis of this compound?
Methodological Answer:
- Control reaction temperature (e.g., 0°C to room temperature) to minimize over-alkylation or ring-opening side reactions .
- Use stoichiometric amounts of Boc anhydride and catalytic 4-dimethylaminopyridine (DMAP) to enhance regioselectivity .
Advanced Research Questions
Q. How can computational modeling guide the design of reaction conditions for this compound derivatives?
Methodological Answer:
- Employ quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways for derivatives .
- Combine computational reaction path searches with machine learning to prioritize experimental conditions, reducing trial-and-error cycles .
Q. What strategies resolve discrepancies in spectroscopic data for structurally similar derivatives?
Methodological Answer:
- Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to distinguish between regioisomers and confirm bond connectivity .
- Cross-validate data with X-ray crystallography or computational NMR shift predictions to address ambiguous assignments .
Q. How can multi-factorial experimental design improve the scalability of this compound’s synthesis?
Methodological Answer:
Q. What are effective approaches to functionalize the pyrido-thiazine core while preserving Boc-protection?
Methodological Answer:
- Introduce substituents via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at inert positions identified through computational docking studies .
- Protect reactive sites with temporary groups (e.g., silyl ethers) during derivatization to prevent undesired side reactions .
Methodological & Data Analysis Questions
Q. How should researchers handle hygroscopic or air-sensitive intermediates during synthesis?
Methodological Answer:
Q. What statistical methods are suitable for analyzing variability in reaction yields across batches?
Methodological Answer:
- Perform ANOVA to identify significant variables (e.g., catalyst source, reaction time) contributing to yield fluctuations .
- Apply regression analysis to model nonlinear relationships between parameters and optimize robustness .
Q. How can researchers validate synthetic routes for novel derivatives using existing literature protocols?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
